

# Application Notes and Protocols: NVS-VHL720

## Dose-Response Curve Generation

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### Compound of Interest

Compound Name: NVS-VHL720

Cat. No.: B12370099

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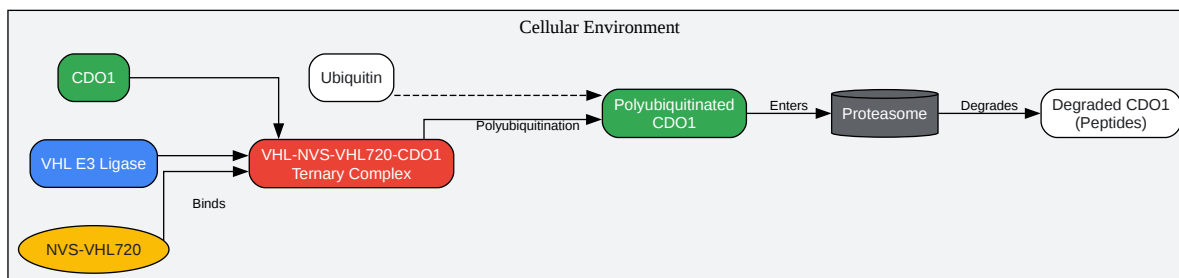
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**NVS-VHL720** is a potent and selective molecular glue degrader that induces the degradation of Cysteine Dioxygenase 1 (CDO1), a protein of interest in various biological processes.[1][2][3] This molecule functions by forming a ternary complex with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and CDO1, leading to the ubiquitination and subsequent proteasomal degradation of CDO1.[2][4][5] These application notes provide detailed protocols for generating a dose-response curve for **NVS-VHL720**-mediated CDO1 degradation and for assessing the formation of the **NVS-VHL720**-induced VHL-CDO1 ternary complex.

## Signaling Pathway

The mechanism of action of **NVS-VHL720** involves hijacking the cell's natural protein disposal system. **NVS-VHL720** acts as a "molecular glue," facilitating an interaction between the VHL E3 ligase and CDO1, a protein not typically targeted by VHL. This induced proximity leads to the polyubiquitination of CDO1, marking it for degradation by the proteasome.



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Caption: Mechanism of **NVS-VHL720**-mediated CDO1 degradation.

## Quantitative Data Summary

The following table summarizes the dose-dependent effects of **NVS-VHL720** on CDO1 degradation and VHL-CDO1 ternary complex formation. The data indicates that **NVS-VHL720** potently induces the degradation of CDO1 in a cellular context.

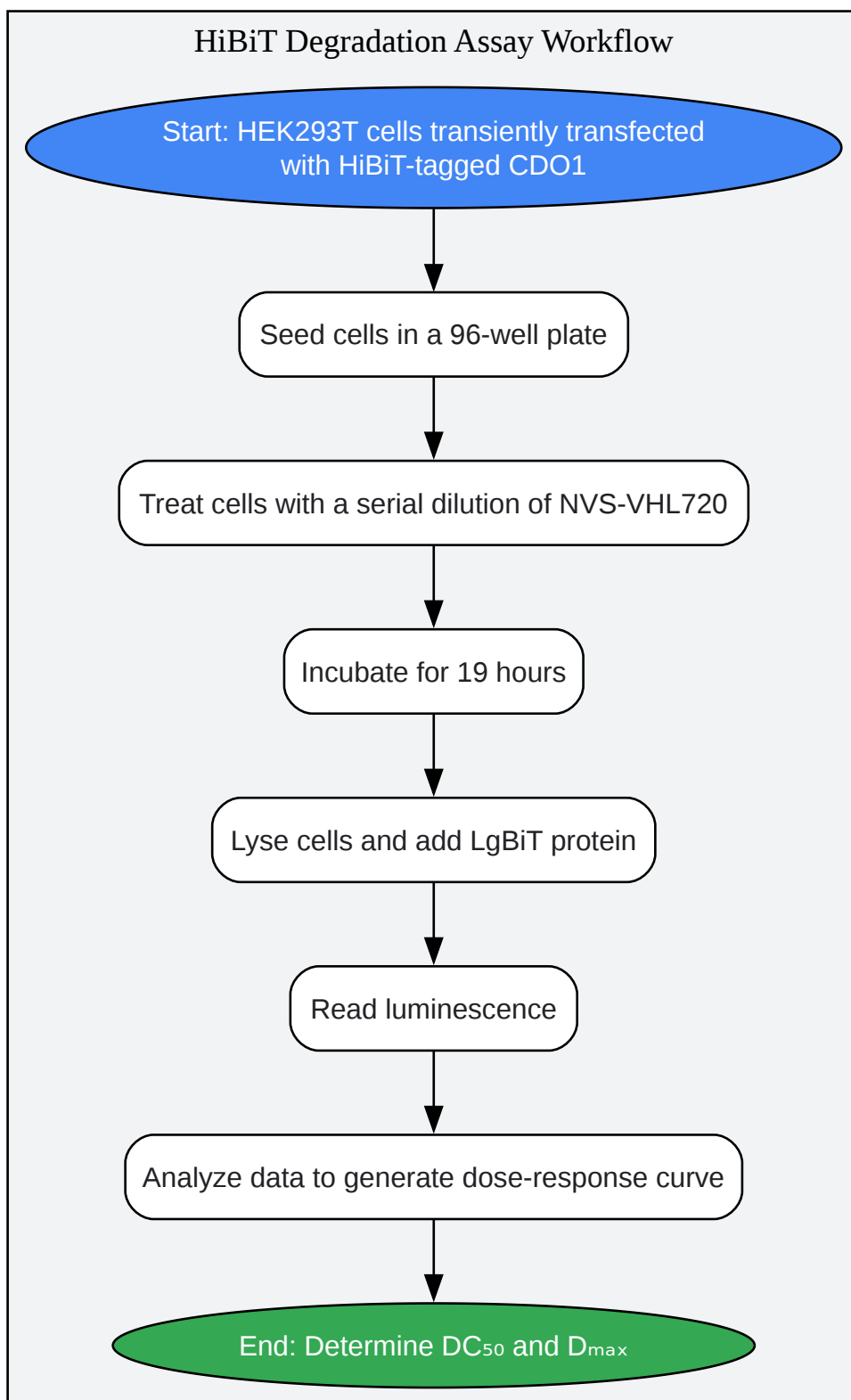
Assay Type	Parameter	Value	Cell Line	Reference
Cellular Degradation	DC <sub>50</sub>	8 nM	HEK293T	[1][6]
	D <sub>max</sub>	98%	HEK293T	[1][6]
Ternary Complex Formation	AC <sub>50</sub> (TR-FRET)	71 nM	N/A	[1]
Binary Binding	K <sub>d</sub> (SPR)	72 nM	N/A	[1]

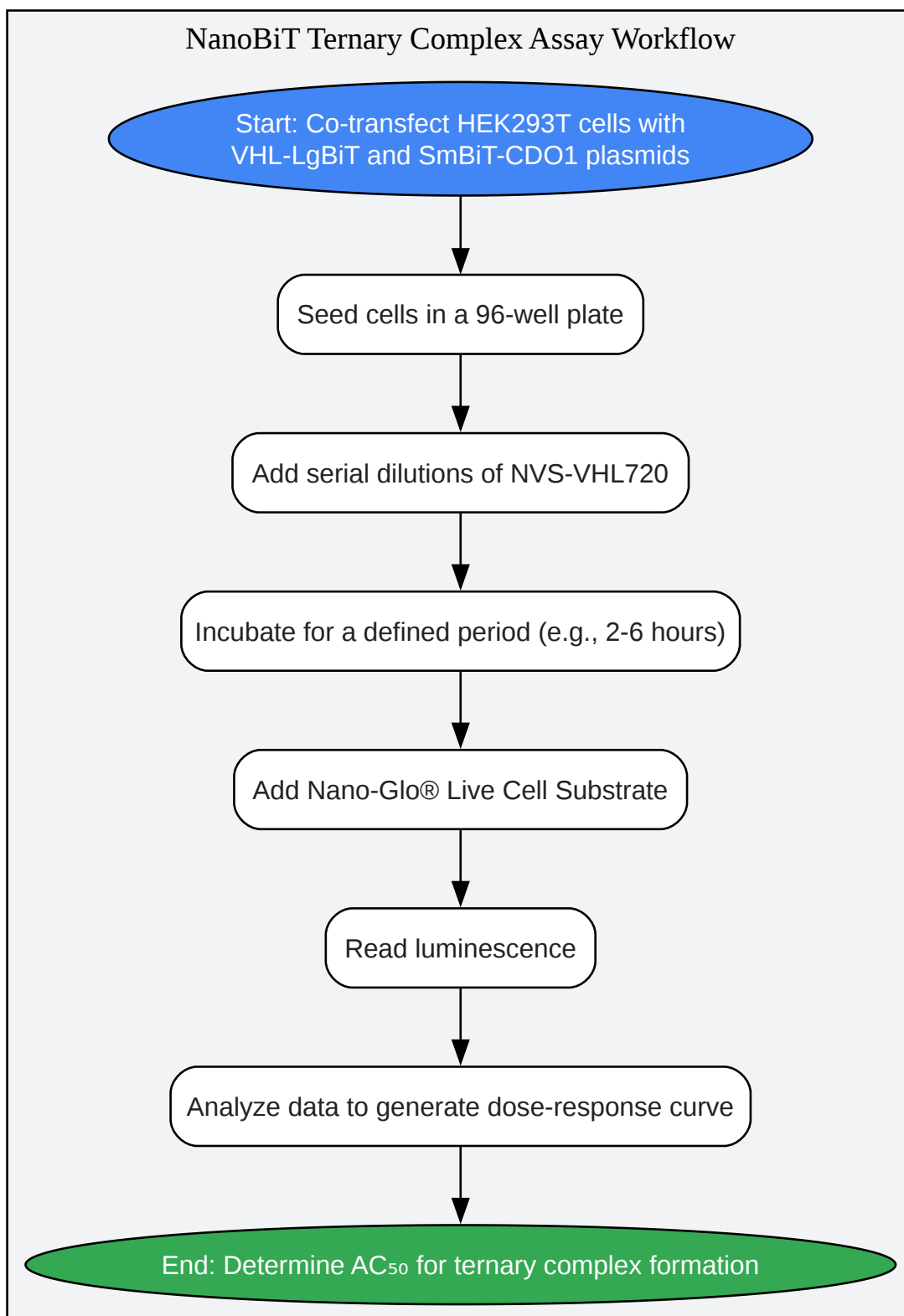
DC<sub>50</sub>: Half-maximal degradation concentration. D<sub>max</sub>: Maximum degradation. AC<sub>50</sub>: Half-maximal activity concentration for ternary complex formation. K<sub>d</sub>: Dissociation constant for binding to VHL.

## Experimental Protocols

### Protocol 1: In Vitro Dose-Response Curve Generation for CDO1 Degradation using HiBiT Assay

This protocol outlines the steps to determine the dose-response curve of **NVS-VHL720**-induced CDO1 degradation in cells. The HiBiT assay is a sensitive method to quantify protein levels.





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## References

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